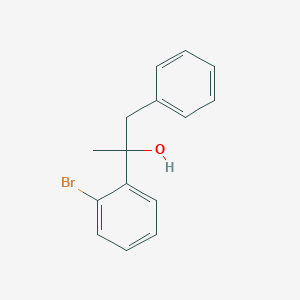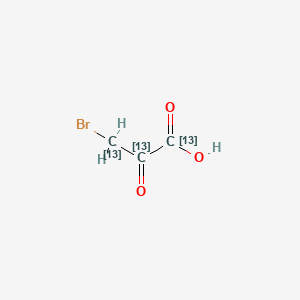
3-bromo-2-oxo(1,2,3-13C3)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-oxo(1,2,3-13C3)propanoic acid is a brominated derivative of pyruvic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid typically involves the bromination of isotopically labeled pyruvic acid. One common method is the reaction of 2-oxo(1,2,3-13C3)propanoic acid with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-oxo(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-oxo(1,2,3-13C3)propanoic acid.
Reduction Reactions: The compound can be reduced to form 3-bromo-2-hydroxy(1,2,3-13C3)propanoic acid.
Oxidation Reactions: It can be oxidized to form this compound derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products
Substitution: 2-Oxo(1,2,3-13C3)propanoic acid.
Reduction: 3-Bromo-2-hydroxy(1,2,3-13C3)propanoic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
3-Bromo-2-oxo(1,2,3-13C3)propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other labeled compounds.
Biology: Employed in metabolic studies to trace the pathways of pyruvate metabolism.
Medicine: Investigated for its potential use in cancer research due to its ability to inhibit certain metabolic pathways.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid involves its interaction with various enzymes and metabolic pathways. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes. This can lead to the inhibition of enzyme activity and disruption of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopropanoic acid: Similar structure but lacks the isotopic labeling.
Bromopyruvic acid: Similar structure but without the carbon-13 labeling.
3-Bromo-2-(bromomethyl)propionic acid: Contains an additional bromine atom.
Uniqueness
The uniqueness of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid lies in its isotopic labeling, which makes it particularly valuable for tracing metabolic pathways and studying enzyme mechanisms. The presence of carbon-13 allows for detailed NMR studies and other spectroscopic analyses, providing insights into the behavior of the compound in various biological and chemical contexts.
Propiedades
Fórmula molecular |
C3H3BrO3 |
|---|---|
Peso molecular |
169.94 g/mol |
Nombre IUPAC |
3-bromo-2-oxo(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/i1+1,2+1,3+1 |
Clave InChI |
PRRZDZJYSJLDBS-VMIGTVKRSA-N |
SMILES isomérico |
[13CH2]([13C](=O)[13C](=O)O)Br |
SMILES canónico |
C(C(=O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


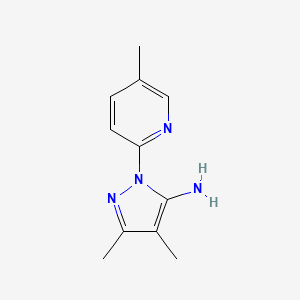
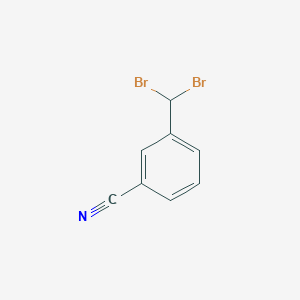
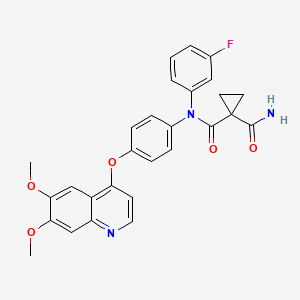
![2-[2-(5-Carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride](/img/structure/B13863866.png)
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)

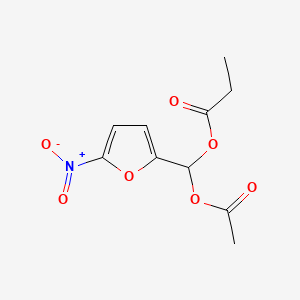
![4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B13863889.png)
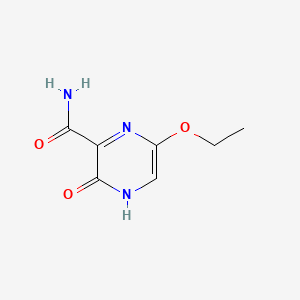
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)
![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
